N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic small molecule characterized by a nicotinamide core substituted with a trifluoromethyl group at the 6-position and an N-linked ethoxyethyl chain terminating in a 2,5-dioxopyrrolidin-1-yl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2,5-dioxopyrrolidinyl group may serve as a reactive handle for conjugation or as part of a prodrug strategy .
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4/c16-15(17,18)11-2-1-10(9-20-11)14(24)19-5-7-25-8-6-21-12(22)3-4-13(21)23/h1-2,9H,3-8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBBGLKWLPXMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CN=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 6-(trifluoromethyl)nicotinic acid with 2-(2-aminoethoxy)ethanol to form an amide linkage. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicotinamide derivatives, while substitution reactions can produce a variety of substituted nicotinamide compounds .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing the 2,5-dioxopyrrolidin-1-yl moiety exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can be effective against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study showed that semi-synthetic derivatives based on 2,5-dioxopyrrolidin-1-yl exhibited promising activity against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .
1.2 Anti-inflammatory Properties
The trifluoromethyl group present in this compound has been associated with enhanced pharmacological activity. Compounds with trifluoromethyl substitutions often show improved metabolic stability and bioavailability. Research into similar compounds suggests potential anti-inflammatory effects, making them candidates for treating inflammatory diseases .
Drug Development
2.1 Novel Drug Candidates
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is being explored as a lead compound for developing new therapeutic agents. The unique combination of the dioxopyrrolidinyl and trifluoromethyl groups may enhance the binding affinity to biological targets, making it a valuable candidate for further optimization in drug design .
2.2 Mechanism of Action Studies
Understanding the mechanism of action of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways, which could lead to the development of targeted therapies .
Material Science
3.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with enhanced properties. The unique chemical structure can improve the thermal stability and mechanical strength of polymers, making them suitable for various industrial applications .
3.2 Coatings and Adhesives
Due to its chemical stability and functional groups, this compound can be utilized in formulating specialized coatings and adhesives that require durability and resistance to environmental factors. Research into such applications is ongoing, focusing on optimizing formulations for specific industrial needs .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of derivatives based on this compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations comparable to standard antibiotics like ampicillin. This highlights the potential of these compounds as alternatives in combating antibiotic-resistant bacteria.
Case Study 2: Drug Development Pathway
Research teams are currently investigating the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its viability as a new therapeutic agent for inflammatory diseases. Initial results indicate favorable absorption characteristics and promising efficacy in preclinical trials.
Mechanism of Action
The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group and the dioxopyrrolidin-1-yl moiety play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally or functionally related molecules, primarily based on patent literature and pharmacopeial data.
Structural Analogues from Patent Literature
Example 429 (EP 4 374 877 A2) :
- Structure : Contains a 6-(trifluoromethyl)pyrimidin-4-yl group linked to a phenylcarbamoyl moiety and a diazaspiro[4.5]dec-9-ene core .
- Key Differences :
- The core structure differs (pyrimidine vs. nicotinamide).
- The substituent chain includes a methoxyethyl-methylamino group instead of the dioxopyrrolidinyl-ethoxyethyl chain. Functional Implications:
- The pyrimidine core may confer distinct binding affinities compared to nicotinamide.
- The methoxyethyl-methylamino group likely improves solubility but lacks the reactive dioxopyrrolidinyl group for conjugation .
Polymorphic Form of N-{6-(2-Hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl}-6-(trifluoromethyl)pyridine-2-carboxamide (EP Bulletin 2023) :
- Structure : Features a pyridine-2-carboxamide core with indazole and methylsulphonyl substituents .
- Key Differences :
- Methylsulphonyl groups enhance polarity and hydrogen-bonding capacity compared to the dioxopyrrolidinyl group.
Functional Group Analysis
Limitations of Available Evidence
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrrolidine-2,5-dione moiety and a trifluoromethyl group attached to a nicotinamide backbone. Its structural formula can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-6-(trifluoromethyl)nicotinamide |
| Molecular Formula | C15H20F3N3O4 |
| Molecular Weight | 359.34 g/mol |
Anticonvulsant Properties
Research indicates that compounds related to this compound exhibit anticonvulsant properties. For example, studies have shown that similar pyrrolidine derivatives can inhibit calcium currents mediated by L-type calcium channels (Cav1.2), which is crucial in controlling neuronal excitability and reducing seizure activity .
Analgesic Effects
In addition to anticonvulsant activity, the compound may also possess analgesic properties. It has been suggested that the inhibition of transient receptor potential vanilloid 1 (TRPV1) receptors contributes to its pain-relieving effects. This mechanism is particularly relevant in models of neuropathic pain where TRPV1 antagonism has shown promise in reducing pain perception .
Absorption and Metabolism
The pharmacokinetic profile of this compound suggests high metabolic stability when tested on human liver microsomes. This stability is crucial for ensuring adequate bioavailability and therapeutic efficacy .
Toxicity Profile
Preliminary studies indicate a favorable toxicity profile , with compounds exhibiting minimal neurotoxicity compared to established antiepileptic drugs like valproic acid. For instance, some derivatives demonstrated protective effects in seizure models with ED50 values indicating effective dosages without significant side effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticonvulsant Screening : A focused set of hybrid pyrrolidine derivatives was evaluated for anticonvulsant activity using various seizure models (e.g., maximal electroshock and pentylenetetrazole tests). Notably, compound 22 from this series demonstrated potent efficacy with ED50 values indicating strong protective effects against seizures .
- Analgesic Activity : Research involving formalin-induced pain models highlighted the analgesic potential of pyrrolidine derivatives, with specific compounds showing significant reductions in pain responses through TRPV1 receptor antagonism .
- Broad-Spectrum Activity : The multitargeted nature of these compounds suggests their potential utility in treating various conditions beyond epilepsy, including chronic pain syndromes and possibly inflammatory disorders due to their diverse mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
